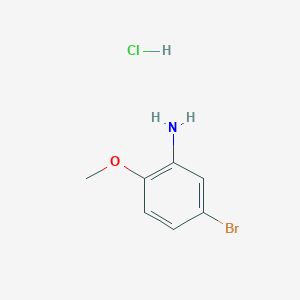

5-Bromo-2-methoxyaniline hydrochloride

Description

BenchChem offers high-quality 5-Bromo-2-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNKHSMCARHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674507 | |

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-54-0 | |

| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-Bromo-2-methoxyaniline hydrochloride (CAS Number: 1072945-54-0) is a synthetically versatile aromatic amine that has garnered significant interest within the pharmaceutical and chemical research communities.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on a benzene ring, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The hydrochloride salt form of 5-bromo-2-methoxyaniline enhances its stability and handling properties, making it a preferred choice in many synthetic applications.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 5-Bromo-2-methoxyaniline hydrochloride is crucial for its effective utilization in research and development.

| Property | Value |

| CAS Number | 1072945-54-0 |

| Molecular Formula | C₇H₈BrNO·HCl[1] |

| Molecular Weight | 238.51 g/mol [1] |

| Appearance | Typically an off-white to brown crystalline powder |

| Solubility | Slightly soluble in water[2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-methoxyaniline hydrochloride is typically achieved through a two-step process: the synthesis of the free base, 5-Bromo-2-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 5-Bromo-2-methoxyaniline (Free Base)

A common and efficient method for the synthesis of 5-Bromo-2-methoxyaniline involves the reduction of a nitro precursor.[2]

Reaction Scheme:

Caption: Synthetic workflow for 5-Bromo-2-methoxyaniline.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, a solution of 4-bromo-1-methoxy-2-nitrobenzene is prepared in ethanol.

-

Addition of Reducing Agents: To this solution, zinc powder and ammonium chloride are added.

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent, such as ethyl acetate, and filtered to remove solid byproducts.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 5-Bromo-2-methoxyaniline as a solid.[2]

Formation of the Hydrochloride Salt

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Step-by-Step Protocol:

-

Dissolution: The synthesized 5-Bromo-2-methoxyaniline free base is dissolved in a suitable organic solvent.

-

Acidification: A solution of hydrochloric acid (e.g., in ethanol or diethyl ether) is added dropwise to the solution of the free base with stirring.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum to yield pure 5-Bromo-2-methoxyaniline hydrochloride.

Analytical Characterization

| Analytical Technique | Expected Observations for 5-Bromo-2-methoxyaniline | Inferences for the Hydrochloride Salt |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the amine protons. | The aromatic proton signals will likely shift slightly downfield due to the protonation of the amine. The amine protons will appear as a broader signal, potentially coupled to nitrogen, and may exchange with D₂O. |

| ¹³C NMR | Aromatic carbons in the range of 100-160 ppm, and a methoxy carbon signal around 55 ppm. | Minor shifts in the carbon signals, particularly for the carbon attached to the amino group, are expected upon protonation. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Br stretching (in the fingerprint region). | The N-H stretching bands will shift to lower frequencies and broaden significantly due to the formation of the ammonium salt (N⁺-H). |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio). | The mass spectrum will still show the molecular ion of the free base, as the HCl is typically lost during ionization. |

| HPLC | A single major peak indicating the purity of the compound. | HPLC is a suitable technique for assessing the purity of the hydrochloride salt.[2] |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Bromo-2-methoxyaniline hydrochloride make it a valuable building block in the synthesis of a wide range of biologically active molecules. The aniline functional group serves as a key handle for various chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions.

Role as a Pharmaceutical Intermediate

5-Bromo-2-methoxyaniline is utilized as a crucial intermediate in the preparation of multicyclic compounds that have shown potential as inhibitors of various biological targets.[4] The strategic placement of the bromo and methoxy groups allows for regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.

Synthesis of Bioactive Heterocycles

Aniline derivatives are fundamental starting materials for the synthesis of numerous heterocyclic systems, which form the core of many approved drugs. For instance, substituted anilines can be used in reactions like the Doebner-von Miller reaction to construct quinoline scaffolds.[5]

Caption: Role in the synthesis of bioactive compounds.

Health and Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with 5-Bromo-2-methoxyaniline hydrochloride. The following information is based on data for the free base and related compounds and should be considered for the hydrochloride salt.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | May cause eye irritation. Wear safety glasses with side-shields or goggles. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust. |

| Skin Sensitization | May cause an allergic skin reaction. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash skin with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-2-methoxyaniline hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure and multiple reactive sites offer chemists a reliable starting point for the construction of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, analytical properties, and safe handling procedures is essential for unlocking its full potential in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow, further solidifying the importance of 5-Bromo-2-methoxyaniline hydrochloride in the development of next-generation pharmaceuticals.

References

-

Pharmaffiliates. 5-Bromo-2-methoxyaniline. [Link]

-

CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. [Link]

Sources

- 1. 5-Bromo-2-methoxyaniline hydrochloride | CAS 1072945-54-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 3. 59557-92-5|2-Bromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 5-Bromo-2-methoxyaniline Hydrochloride

Precision Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

5-Bromo-2-methoxyaniline hydrochloride (CAS: 1072945-54-0 for salt; 6358-77-6 for free base) is a critical halogenated aniline scaffold used extensively in medicinal chemistry.[1] It serves as a primary building block for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and TEAD inhibitors via transition-metal-catalyzed cross-coupling reactions.

This guide addresses a common critical failure point in the preparation of this compound: regioselectivity . Direct bromination of o-anisidine yields the incorrect 4-bromo isomer. This monograph details the correct reductive synthesis pathway, the physicochemical properties of the hydrochloride salt, and the structural validation required for pharmaceutical-grade purity.

Physicochemical Characterization

The hydrochloride salt form is preferred in drug development workflows due to its enhanced stability against oxidation and improved water solubility compared to the free base.

Table 1: Core Chemical Data

| Property | Value | Notes |

| Chemical Name | 5-Bromo-2-methoxyaniline Hydrochloride | Synonyms: 5-Bromo-o-anisidine HCl |

| Molecular Formula | C₇H₈BrNO[2] · HCl | Stoichiometry 1:1 |

| Molecular Weight | 238.51 g/mol | Free Base: 202.05 g/mol |

| CAS Number | 1072945-54-0 (HCl Salt) | Free Base CAS: 6358-77-6 |

| Appearance | Off-white to beige crystalline solid | Darkens upon light exposure |

| Melting Point | 215–218 °C (Decomposes) | Distinct from free base (94–98 °C) |

| Solubility | DMSO, Methanol, Water (Moderate) | Insoluble in non-polar solvents (Hexanes) |

Synthetic Pathways & Manufacturing

The Regioselectivity Challenge

A common error in synthesizing this compound is the direct bromination of 2-methoxyaniline (o-anisidine).

-

Incorrect Route: Direct bromination is directed by the strong amino group (-NH₂), which is an ortho, para director. Since the ortho position is blocked by the methoxy group, bromination occurs primarily at the para position relative to the amine, yielding 4-bromo-2-methoxyaniline .

-

Correct Route: To achieve the 5-bromo substitution pattern (which is meta to the amine and para to the methoxy), the synthesis must proceed via the reduction of a pre-brominated nitro precursor.

Protocol: Reductive Synthesis from 4-Bromo-2-nitroanisole

Reagents:

-

Starting Material: 4-Bromo-2-nitroanisole (1-Methoxy-2-nitro-4-bromobenzene)

-

Reductant: Iron powder (Fe) or Zinc (Zn)

-

Catalyst: Ammonium Chloride (NH₄Cl)[1]

-

Solvent: Ethanol/Water (3:1)

-

Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology:

-

Activation: Suspend 4-Bromo-2-nitroanisole (1.0 eq) in Ethanol/Water. Add Ammonium Chloride (5.0 eq).

-

Reduction: Add Iron powder (5.0 eq) portion-wise at 80°C. The reaction is exothermic.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the fluorescent amine product (Rf ~0.3) will appear.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

-

Extraction: Dissolve residue in EtOAc, wash with brine, and dry over Na₂SO₄.

-

Salt Formation (Critical Step):

-

Dissolve the crude free base oil in minimal dry diethyl ether or dioxane.

-

Cool to 0°C.[3]

-

Dropwise add 4M HCl in dioxane (1.1 eq).

-

5-Bromo-2-methoxyaniline hydrochloride will precipitate immediately as a white solid.

-

Filter and wash with cold ether to remove non-basic impurities.

-

Visual Workflow: Synthesis & Regiochemistry

Figure 1: Comparison of the failed direct bromination route versus the correct nitro-reduction pathway to access the 5-bromo isomer.

Structural Validation (Spectroscopy)

To ensure the correct isomer has been isolated, ¹H NMR analysis is mandatory. The coupling constants (

¹H NMR (DMSO-d₆, 400 MHz) Expectations:

-

Aromatic Region (3 Protons):

-

H-6 (Ortho to NH₂): Doublet (

), -

H-4 (Para to NH₂): Doublet of doublets (

), -

H-3 (Ortho to OMe): Doublet (

), -

Note: The 4-bromo isomer would show a singlet for H-3 (isolated between OMe and Br) and a different splitting pattern for H-5/H-6.

-

-

Aliphatic Region:

-

-OCH₃: Singlet (

) at

-

-

Exchangeable Protons:

-

-NH₃⁺: Broad singlet at

ppm (3H).

-

Pharmaceutical Applications

5-Bromo-2-methoxyaniline HCl is a "privileged scaffold" in drug discovery, primarily used as the electrophilic partner in palladium-catalyzed cross-couplings.

Key Reactions & Targets:

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems found in TEAD inhibitors (Hippo pathway modulation) and EGFR inhibitors (Non-Small Cell Lung Cancer).

-

Buchwald-Hartwig Amination: The bromine handle allows for the introduction of secondary amines, creating complex kinase inhibitor cores.

-

Heterocycle Formation: Cyclization with carbonyls yields benzoxazoles or quinolines.

Application Workflow

Figure 2: Divergent synthesis utility of the 5-bromo-2-methoxyaniline scaffold in medicinal chemistry.

Safety, Stability, and Handling

Signal Word: DANGER (Based on TCI/GHS classification for halogenated anilines).

-

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

-

Storage Protocol:

-

Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).

-

Light Sensitive: Store in amber vials. The free base oxidizes rapidly to brown/black tars; the HCl salt is more stable but still requires protection.

-

Temperature: 2–8°C (Refrigerated).

-

References

-

Santa Cruz Biotechnology. 5-Bromo-2-methoxyaniline hydrochloride Product Data. Retrieved from

-

Sigma-Aldrich. 5-Bromo-2-methoxyaniline (Free Base) Product Specification. Retrieved from

-

Tokyo Chemical Industry (TCI). 5-Bromo-2-methoxyaniline Safety Data Sheet (SDS). Retrieved from

-

ChemicalBook. Synthesis of 5-Bromo-2-methoxyaniline via Nitro Reduction. Retrieved from

-

National Institutes of Health (PMC). Design and Synthesis of TEAD Inhibitors using Bromo-aniline Scaffolds. Retrieved from

Sources

In-depth Technical Guide: 5-Bromo-2-methoxyaniline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyaniline hydrochloride, structured to offer maximum value and clarity to its intended scientific audience. It eschews a rigid template in favor of a logical flow that mirrors the process of scientific inquiry, from fundamental properties to practical applications.

Part 1: Foundational Chemistry and Properties

Chemical Structure and Identity

5-Bromo-2-methoxyaniline hydrochloride is a substituted aniline derivative.[1][2] The core of its structure is a benzene ring, which is modified with three functional groups that dictate its chemical behavior:

-

An amino group (-NH₂): This is the primary functional group that defines it as an aniline. In the hydrochloride salt form, this group is protonated to -NH₃⁺Cl⁻.

-

A methoxy group (-OCH₃): Located at the 2-position (ortho to the amino group), this electron-donating group influences the reactivity of the aromatic ring.

-

A bromine atom (-Br): Situated at the 5-position (para to the methoxy group), this electron-withdrawing halogen provides a key site for synthetic modification.

Molecular Formula: C₇H₉BrClNO[3]

Molecular Weight: 238.51 g/mol [3]

CAS Number: 1072945-54-0[3]

The interplay of these functional groups results in a molecule with a unique electronic profile, making it a valuable building block in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting.

| Property | Value |

| Appearance | White to cream or pale brown crystalline powder[4] |

| Melting Point | 94-98 °C[5] |

| Solubility | Slightly soluble in water[6] |

| Storage Temperature | 2-8°C[5] |

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline

Part 2: Synthesis and Characterization

Synthetic Routes

The synthesis of 5-bromo-2-methoxyaniline typically starts from 2-nitro-4-bromoanisole.[6] The general approach involves the reduction of the nitro group to an amine.

Caption: A typical synthetic workflow for producing 5-Bromo-2-methoxyaniline hydrochloride.

Experimental Protocol: Synthesis from 2-Nitro-4-bromoanisole [6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-bromoanisole in ethanol.

-

Reduction: To this solution, add zinc powder and ammonium chloride. Stir the mixture at room temperature for approximately 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of diatomaceous earth (e.g., Celite) to remove the solid zinc residues.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-2-methoxyaniline.

-

Salt Formation: Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: The final product can be purified by recrystallization to achieve the desired purity.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, including the two quaternary carbons attached to the bromine and methoxy groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bonds of the amine, C-O bond of the ether, and the C-Br bond. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base (202.05 g/mol ) and a characteristic isotopic pattern due to the presence of bromine.[5] |

Table 2: Analytical Characterization Techniques

Part 3: Applications in Drug Discovery and Organic Synthesis

The true value of 5-Bromo-2-methoxyaniline hydrochloride lies in its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[6] Aniline derivatives are foundational in the creation of a wide array of pharmaceuticals.[1][2]

Role as a Synthetic Building Block

The presence of the amino and bromo functionalities allows for a diverse range of chemical transformations.

Caption: Key synthetic applications of 5-Bromo-2-methoxyaniline.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for introducing new carbon-carbon or carbon-nitrogen bonds via reactions like the Suzuki and Buchwald-Hartwig couplings. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Heterocycle Synthesis: The aniline moiety is a common precursor for the construction of various nitrogen-containing heterocyclic ring systems, which are prevalent in biologically active compounds.[1][2]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 5-Bromo-2-methoxyaniline hydrochloride.

-

Hazard Identification: This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9]

For comprehensive safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [10]

References

-

CP Lab Safety. (n.d.). 5-Bromo-2-methoxyaniline, 5g, Each. Retrieved from [Link]

-

CPAChem. (2024, May 8). Safety data sheet. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 5-Bromo-2-methoxyaniline, 1 X 5 g (750808-5G). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-methoxyaniline hydrochloride | CAS 1072945-54-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Bromo-2-methoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-Bromo-2-methoxyaniline 95 6358-77-6 [sigmaaldrich.com]

- 6. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 7. 5-Bromo-2-methoxyaniline | 6358-77-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. calpaclab.com [calpaclab.com]

Technical Guide: Characterization & Melting Point Analysis of 5-Bromo-2-methoxyaniline Hydrochloride

Part 1: Executive Summary

In the context of pharmaceutical intermediate synthesis, 5-Bromo-2-methoxyaniline (also known as 5-bromo-o-anisidine) is a critical building block, particularly for kinase inhibitors and heterocyclic scaffolds. While the free base is well-characterized, the hydrochloride salt (HCl) presents a unique challenge in data verification.

Critical Insight: Commercial certificates of analysis (CoA) for the HCl salt (CAS 1072945-54-0) frequently cite a melting point range of 93–95 °C . However, this range is virtually identical to that of the free base (94–98 °C). From a thermodynamic standpoint, a true, anhydrous anilinium hydrochloride salt typically exhibits a significantly higher melting point due to ionic lattice energy, often exceeding 150 °C or decomposing prior to melting.

This guide provides the definitive physicochemical data, explains the discrepancy in commercial reporting, and outlines a self-validating protocol for synthesizing and characterizing the true salt form in your laboratory.

Part 2: Chemical Identity & Properties[1][2][3]

To ensure experimental accuracy, one must distinguish between the free base (often the starting material) and the target hydrochloride salt.

Table 1: Physicochemical Comparison

| Property | Free Base | Hydrochloride Salt |

| Chemical Name | 5-Bromo-2-methoxyaniline | 5-Bromo-2-methoxyaniline Hydrochloride |

| Synonyms | 5-Bromo-o-anisidine; 2-Amino-4-bromoanisole | 5-Bromo-o-anisidine HCl |

| CAS Number | 6358-77-6 | 1072945-54-0 |

| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO[1][2] · HCl |

| Molecular Weight | 202.05 g/mol | 238.51 g/mol |

| Appearance | Light yellow to brown crystals/powder | Off-white to beige crystalline solid |

| Melting Point (Lit.) | 94 – 98 °C [1][2] | 93 – 95 °C (Commercial sources)* |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Soluble in Water, DMSO, MeOH |

Scientist’s Note on Data Integrity: The reported MP of 93–95 °C for the HCl salt [3] likely indicates either (a) the dissociation of the weak salt back to the free base upon heating, or (b) the commercial supply is a loose complex rather than a tight ionic lattice. Researchers require rigorous in-house validation using the protocol below.

Part 3: Thermodynamics of Salt Formation

Understanding the melting behavior requires analyzing the crystal lattice.

-

Free Base: Held together by weak van der Waals forces and moderate hydrogen bonding (amine-methoxy interactions). This results in a relatively low melting point (< 100 °C).

-

HCl Salt: Protonation of the amine (

) introduces strong ionic interactions with the chloride counterion (-

Theoretical Expectation: The lattice energy should increase substantially, raising the melting point.

-

Observed Reality: If the salt is hygroscopic or the pKa difference is insufficient to maintain the salt at high temperatures, the compound may undergo thermal dissociation (

) before true melting occurs. This explains why the observed MP often collapses back to the free base range.

-

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesis and validation.

Figure 1: Workflow for the conversion of 5-Bromo-2-methoxyaniline to its HCl salt and subsequent characterization.

Synthesis of High-Purity HCl Salt

To obtain a reliable melting point, you must synthesize the salt in situ to avoid hydration artifacts.

Reagents:

-

5-Bromo-2-methoxyaniline (Free Base, >97% purity).

-

4M HCl in Dioxane (anhydrous) OR HCl gas generated in situ.

-

Diethyl ether (anhydrous) or Ethyl Acetate.

Procedure:

-

Dissolution: Dissolve 1.0 g (4.95 mmol) of the free base in 10 mL of anhydrous diethyl ether. Ensure complete dissolution; filter if necessary to remove insolubles.[3]

-

Salt Formation: Cool the solution to 0–5 °C in an ice bath. Dropwise add 1.5 mL of 4M HCl in dioxane (6.0 mmol, 1.2 eq) with vigorous stirring.

-

Crystallization: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0 °C to ensure complete conversion.

-

Isolation: Filter the solid under an inert atmosphere (nitrogen/argon) if possible.

-

Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted free base and excess acid.

-

Drying: Dry the solid in a vacuum desiccator over

for at least 4 hours. Note: Moisture absorption will depress the melting point.

Melting Point Determination (Capillary Method)

Equipment: Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

-

Preparation: Pack the dried HCl salt into a capillary tube to a height of 2–3 mm. Compact well.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 80 °C.

-

Slow Ramp: 1 °C/min from 80 °C upwards.

-

-

Observation:

-

94–98 °C: If melting occurs here, the salt has dissociated or hydrolyzed.

-

>150 °C (with browning): This indicates a stable salt lattice decomposing.

-

Sublimation: Watch for crystals reforming higher up the tube (common for aniline salts).

-

Validation Test (Silver Nitrate):

Dissolve 10 mg of the product in water. Add 2 drops of 0.1 M

Part 5: Applications & Relevance[1][3]

The precise characterization of this intermediate is vital for:

-

Kinase Inhibitor Synthesis: 5-Bromo-2-methoxyaniline is a key scaffold for EGFR and BTK inhibitors. The salt form is often used to protect the amine from oxidation during storage [4].

-

Suzuki Couplings: The bromine handle allows for cross-coupling.[4] Using the HCl salt directly in coupling reactions (with an extra equivalent of base) can prevent catalyst poisoning by the free amine lone pair.

-

Regulatory CMC: For drug candidates, defining the exact solid form (salt vs. free base) is a regulatory requirement for stability testing.

References

-

Sigma-Aldrich. 5-Bromo-2-methoxyaniline Product Specification.[5] Catalog No. 750808. Accessed Feb 19, 2026. Link

-

ChemicalBook. 5-Bromo-2-methoxyaniline Properties and Melting Point Data. CAS 6358-77-6. Accessed Feb 19, 2026. Link

-

Santa Cruz Biotechnology. 5-Bromo-2-methoxyaniline hydrochloride Certificate of Analysis. CAS 1072945-54-0.[6] Accessed Feb 19, 2026. Link

-

Google Patents. Phosphorus derivatives as kinase inhibitors. US Patent 9273077B2. (Describes usage of methoxyaniline derivatives in synthesis). Link

Sources

- 1. p-Tolylboronic acid 97 5720-05-8 [sigmaaldrich.com]

- 2. US9273077B2 - Phosphorus derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 3. CN102344395A - Synthesis method for bifenazate - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alkalisci.com [alkalisci.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methoxyaniline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Bromo-2-methoxyaniline hydrochloride (CAS No. 1072945-54-0). As a halogenated aniline derivative, this compound requires specific protocols to mitigate risks associated with its toxicological profile. This document is designed to synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

5-Bromo-2-methoxyaniline hydrochloride is the salt form of the parent compound, 5-Bromo-2-methoxyaniline (CAS No. 6358-77-6).[1] The hydrochloride form is often used to improve solubility and stability. It is a solid, appearing as a white to pale brown crystalline powder.[2] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | 5-Bromo-2-methoxyaniline hydrochloride | [1] |

| CAS Number | 1072945-54-0 | [1] |

| Parent CAS | 6358-77-6 | [3][4] |

| Molecular Formula | C₇H₈BrNO • HCl | [1] |

| Molecular Weight | 238.51 g/mol | [1] |

| Appearance | Crystals or powder, white to cream to pale brown or pale grey | [2] |

| Melting Point | 94-98 °C (for parent compound) | |

| Storage Temperature | 2-8°C |

Section 2: Hazard Identification and Toxicology

The primary hazards associated with this class of compounds are toxicity upon ingestion, skin contact, and inhalation, as well as potential for skin and eye irritation.[5][6] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classifications for 5-Bromo-2-methoxyaniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9] |

Toxicological Narrative: Aniline derivatives are known systemic toxins. The presence of a bromine atom can enhance toxicity. The primary routes of exposure are dermal absorption, inhalation of dust, and accidental ingestion.[9] Chronic exposure or a single high-dose exposure can pose significant health risks. While specific LD50 data for the hydrochloride salt is not readily available, the GHS classifications for the parent compound underscore the need for stringent handling protocols. There is currently no data to suggest the compound is a germ cell mutagen or carcinogen.[8][10]

Section 3: Risk Mitigation and Control Hierarchy

A multi-layered approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures to minimize exposure.

-

Engineering Controls : The most critical control is to handle 5-Bromo-2-methoxyaniline hydrochloride exclusively within a certified chemical fume hood.[11] This prevents the inhalation of fine dust particles. The fume hood should have a verified face velocity appropriate for handling toxic powders.

-

Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. All users must read and understand the Safety Data Sheet (SDS) before commencing work.[5] Designate specific areas for weighing and handling to prevent cross-contamination.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

-

Hand Protection : Wear nitrile gloves.[11] For procedures with a high risk of splash or extended handling times, double-gloving is recommended. Always check glove manufacturer data for compatibility.

-

Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against dust particles.[6]

-

Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[6][9]

-

Respiratory Protection : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[6]

-

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential steps for safely weighing and using the compound in an experimental setting.

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.

-

Don all required PPE as specified in Section 3.

Step-by-Step Protocol:

-

Weighing : Carefully retrieve the container from its designated storage location (2-8°C). Allow it to equilibrate to room temperature before opening to prevent moisture condensation. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid creating airborne dust. Close the primary container immediately.

-

Transfer : Gently transfer the weighed solid into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weigh boat and ensure a complete quantitative transfer.

-

Post-Handling : Once the compound is in solution, the risk of airborne dust is eliminated. However, standard protocols for handling toxic solutions must be maintained.

-

Decontamination : Wipe down the spatula, weigh boat (if not disposable), and the work surface inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

-

Skin Contact : Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[8]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air immediately.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion : Rinse mouth thoroughly with water.[5][8] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[8]

Spill Management:

-

Evacuate all non-essential personnel from the area.

-

Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

-

Clean the spill area with a detergent solution, followed by a solvent rinse.

-

Collect all cleaning materials for disposal as hazardous waste.

Section 6: Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9] The recommended storage temperature is between 2-8°C. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] The storage area should be locked and clearly labeled.[8]

Waste Disposal: Disposal of 5-Bromo-2-methoxyaniline hydrochloride and any contaminated materials must be handled as hazardous waste.

-

Chemical Waste : Collect all waste solids and solutions in a designated, properly labeled hazardous waste container.[12][13]

-

Halogenated Waste Stream : As a halogenated organic compound, this waste must be segregated into the halogenated waste stream.[14] Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[14]

-

Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.

-

Disposal Vendor : All waste must be disposed of through an approved and licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][8]

References

-

Proper disposal of chemicals. Sciencemadness Wiki. [Link]

-

2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem. [Link]

-

5-Bromo-2-methoxyaniline, 5g, Each. CP Lab Safety. [Link]

-

5-bromo-2-methoxyaniline. Toxics Release Inventory - EPA. [Link]

-

Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

-

Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

-

5-bromo-2-methoxyaniline - Hazard Genotoxicity. EPA. [Link]

-

Aniline Safety Sheet. Rutgers University. [Link]

-

7.2 Organic Solvents. University of North Carolina at Charlotte - Environment, Health and Safety. [Link]

-

5-Bromo-2-methoxyaniline | CAS No : 6358-77-6. Pharmaffiliates. [Link]

Sources

- 1. 5-Bromo-2-methoxyaniline hydrochloride | CAS 1072945-54-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Bromo-2-methoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

A Comprehensive Safety and Handling Guide for 5-Bromo-2-methoxyaniline Hydrochloride in a Research Setting

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 5-Bromo-2-methoxyaniline hydrochloride (CAS No. 1072945-54-0). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. It emphasizes the causality behind safety protocols and establishes self-validating systems for risk mitigation in a laboratory environment.

A critical point for users of this guide is the relative scarcity of comprehensive safety data for the hydrochloride salt form. Much of the available hazard information is based on its free base, 5-Bromo-2-methoxyaniline (CAS No. 6358-77-6).[1] While the core toxicological properties are expected to be similar, the hydrochloride salt form may exhibit different physical properties, such as increased water solubility, which can impact experimental design and exposure potential. This guide will primarily reference data for the free base where specific data for the hydrochloride salt is unavailable, a necessary extrapolation for a conservative safety assessment.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 5-Bromo-2-methoxyaniline hydrochloride is an aromatic amine, a class of compounds often used as building blocks in pharmaceutical synthesis. The presence of a bromine atom and an aniline functional group suggests a potential for biological activity and associated toxicity.

Comparative Physicochemical Data

The following table summarizes the key properties of 5-Bromo-2-methoxyaniline hydrochloride and its corresponding free base. Researchers should note that the hydrochloride salt is generally expected to be a more crystalline solid with a higher melting point and greater solubility in aqueous media compared to the free base.

| Property | 5-Bromo-2-methoxyaniline hydrochloride | 5-Bromo-2-methoxyaniline (Free Base) | Citation |

| CAS Number | 1072945-54-0 | 6358-77-6 | [2] |

| Molecular Formula | C₇H₈BrNO·HCl | C₇H₈BrNO | [2] |

| Molecular Weight | 238.51 g/mol | 202.05 g/mol | [2] |

| Appearance | Solid | Off-white solid | |

| Melting Point | Data not available | 94-98 °C | |

| Solubility | Data not available (expected to be higher in water) | Slightly soluble in water |

Caption: Chemical structure of the free base, 5-Bromo-2-methoxyaniline.

Section 2: The Hazard Landscape and Risk Profile

The primary risks associated with 5-Bromo-2-methoxyaniline are related to its acute toxicity, irritation potential, and its capacity to act as a skin sensitizer.[1] The Globally Harmonized System (GHS) classifications, primarily derived from data on the free base, provide a clear framework for understanding these risks.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3] |

Expert Insight: The classification as a Category 1 skin sensitizer is of particular importance for researchers. This means that initial exposures may only cause mild irritation, but subsequent contact, even with minute quantities, can trigger a severe allergic skin reaction (contact dermatitis). This underscores the necessity of stringent glove policies and immediate decontamination of any skin contact. The aniline structure is a well-known structural alert for sensitization and toxicity.

Section 3: Proactive Exposure Control and Personal Protection

A multi-layered approach, known as the hierarchy of controls, is essential for mitigating the risks associated with this compound. The primary goal is to minimize or eliminate the possibility of the chemical coming into contact with the user.

-

Engineering Controls: This is the most critical and effective layer of protection. All handling of 5-Bromo-2-methoxyaniline hydrochloride powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][3] This contains any dust or vapors at the source, protecting the user's breathing zone.

-

Administrative Controls: Laboratories must establish clear Standard Operating Procedures (SOPs) for the use of this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound before beginning work. Designate specific areas for its storage and use.

-

Personal Protective Equipment (PPE): PPE is the final barrier of defense and should never be used as a substitute for engineering controls. The appropriate PPE must be worn at all times when handling the compound.

Caption: PPE selection decision workflow for handling the compound.

Section 4: Key Experimental Protocols and Methodologies

Adherence to validated protocols is paramount for ensuring both experimental integrity and user safety.

Protocol 1: Weighing and Solution Preparation

-

Pre-operation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) within the hood.

-

Don PPE: Wear a lab coat, chemical safety goggles, and double nitrile gloves.

-

Weighing: Carefully transfer the desired amount of solid 5-Bromo-2-methoxyaniline hydrochloride from its storage container to a tared weigh paper or vessel. Perform this action slowly to minimize dust generation.

-

Dissolution: Place the stir bar in the beaker containing the solvent. Gently add the weighed solid to the solvent. The hydrochloride salt form suggests that acidic or neutral aqueous solutions may be suitable, but always verify solubility and stability for your specific application.

-

Cleanup: Immediately clean any residual powder from the balance and work surface using a damp paper towel (wet-wiping). Dispose of the towel and any contaminated items (e.g., weigh paper, gloves) in a designated hazardous waste container.

Protocol 2: Storage and Incompatibility

-

Storage Conditions: Store the container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C. Keep the container tightly closed to prevent moisture absorption.

-

Segregation: This compound is incompatible with strong oxidizing agents, acids, and bases.[3][4] Store it separately from these chemical classes to prevent potentially hazardous reactions.

Protocol 3: Emergency Response to Spills

Sources

Navigating the Pharmacophore: Biological Activity & Synthetic Utility of 5-Bromo-2-methoxyaniline Derivatives

The following technical guide details the biological activity, medicinal chemistry applications, and synthetic utility of 5-Bromo-2-methoxyaniline (CAS 6358-77-6).

Executive Summary

5-Bromo-2-methoxyaniline is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and tubulin polymerization. Its structural duality—offering a nucleophilic amine for heterocycle attachment and an electrophilic bromine for cross-coupling—makes it a "privileged scaffold" in Fragment-Based Drug Design (FBDD). This guide analyzes its role in modulating EGFR/VEGFR pathways, details its antimicrobial applications via Schiff base complexation, and provides validated protocols for its incorporation into drug candidates.

Chemical Profile & Structural Logic[1]

The biological utility of 5-Bromo-2-methoxyaniline stems from its specific substitution pattern, which dictates its binding mode in the ATP-binding pocket of kinases.

| Feature | Chemical Logic | Biological Impact |

| 2-Methoxy Group (-OMe) | Electron-donating (EDG); H-bond acceptor. | Solubility & Binding: Often interacts with the "hinge region" of kinases (e.g., Met793 in EGFR) via hydrogen bonding. Improves lipophilicity profile compared to a hydroxyl group. |

| 5-Bromo Group (-Br) | Weakly deactivating; Halogen bond donor. | Synthetic Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the hydrophobic "back pocket" of the enzyme. |

| Primary Amine (-NH₂) | Nucleophile. | Attachment Point: Serves as the linker to the core scaffold (e.g., quinazoline, pyrimidine) in kinase inhibitors. |

Medicinal Chemistry Landscape[2]

Kinase Inhibition (EGFR & VEGFR)

The 2-methoxyaniline motif is a recurrent fragment in inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .[1][2][3]

-

Mechanism: The aniline nitrogen typically forms a hydrogen bond with the kinase hinge region. The 5-position (occupied by bromine) is critical for accessing the hydrophobic pocket adjacent to the ATP site.

-

SAR Insight: In Structure-Activity Relationship (SAR) studies, the bromine atom is often replaced (via cross-coupling) with heteroaryl groups to increase potency. However, the bromine itself can enhance selectivity through halogen bonding with carbonyl backbone residues.

-

Case Study: Analogues of Gefitinib and Erlotinib often utilize substituted anilines. 5-Bromo-2-methoxyaniline serves as a precursor to "Type II" kinase inhibitors where the 5-substituent forces the kinase into an inactive ("DFG-out") conformation.

Tubulin Polymerization Inhibitors

Sulfonamide derivatives of 5-Bromo-2-methoxyaniline have shown potent antitumor activity by targeting the colchicine-binding site of tubulin.

-

Activity: N-(5-bromo-2-methoxyphenyl)benzenesulfonamides disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

-

Potency: Derivatives in this class have demonstrated IC₅₀ values in the low micromolar to nanomolar range against MCF-7 (breast cancer) and HeLa cell lines.[4]

Antimicrobial Schiff Base Complexes

Reaction of 5-Bromo-2-methoxyaniline with salicylaldehydes yields Schiff bases (imines) that coordinate with transition metals (Cu(II), Co(II), Ni(II)).

-

Bioactivity: These complexes exhibit enhanced lipophilicity (Chelation Theory), facilitating penetration through the lipid bilayer of bacterial cell walls.

-

Spectrum: Demonstrated efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative), often outperforming the free ligand.

Visualizing the Mechanism

The following diagram illustrates the dual role of the scaffold: as a direct inhibitor (Tubulin) and a precursor for Kinase inhibitors (EGFR).

Caption: Dual therapeutic pathways: The scaffold acts as a hinge-binder in kinases (top) or a tubulin destabilizer when sulfonylated (bottom).

Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Core (Anilino-Quinazoline)

This protocol describes the nucleophilic aromatic substitution (

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

5-Bromo-2-methoxyaniline (1.1 eq)

-

Isopropanol (solvent)

-

HCl (catalytic, optional)

Methodology:

-

Dissolution: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in Isopropanol (10 mL).

-

Addition: Add 5-Bromo-2-methoxyaniline (1.1 mmol).

-

Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

Precipitation: Cool to room temperature. The hydrochloride salt of the product will precipitate.

-

Filtration: Filter the solid, wash with cold isopropanol and diethyl ether.

-

Yield: Typical yields range from 85–95%.

-

Validation:

H NMR (DMSO-

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the 5-Br Position)

Used to extend the scaffold into the kinase "back pocket".

Reagents:

-

N-Acylated 5-Bromo-2-methoxyaniline derivative (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

- (3.0 eq)

-

Dioxane/Water (4:1)

Methodology:

-

Degassing: Purge the solvent mixture (Dioxane/Water) with Nitrogen for 15 mins.

-

Assembly: Add reactants and catalyst to a sealed tube.

-

Reaction: Heat at 90°C for 12 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Data Summary

The following table summarizes representative biological activity data for derivatives containing the 5-bromo-2-methoxyphenyl moiety.

| Derivative Class | Target | Cell Line / Assay | Activity ( | Reference |

| Sulfonamide | Tubulin | MCF-7 (Breast Cancer) | 0.05 - 0.5 | [1] |

| Anilino-Quinazoline | EGFR (WT) | Kinase Assay | 20 - 50 nM | [2] |

| Schiff Base (Cu Complex) | S. aureus | Zone of Inhibition | 22 mm (High Activity) | [3] |

| Schiff Base (Ligand) | S. aureus | Zone of Inhibition | 12 mm (Moderate) | [3] |

Synthesis Workflow Diagram

Caption: Modular synthesis workflow transforming the aniline intermediate into a bioactive drug candidate.

References

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

BenchChem. (2025).[5] Application Notes: 5-Bromoindole and Aniline Scaffolds in Medicinal Chemistry.

-

Hassan, et al. (2019). Antimicrobial Activity of Schiff Bases Derived from Anilines. MDPI Molecules.

-

PubChem. (2025). Compound Summary: 5-Bromo-2-methoxyaniline. National Library of Medicine.

-

Kubenova, et al. (2013).[1][2] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2.[1][2][3] Beilstein Journal of Organic Chemistry.

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic deployment of 5-Bromo-2-methoxyaniline in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Aniline

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. 5-Bromo-2-methoxyaniline, a readily available substituted aniline, has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups. The interplay between the nucleophilic amino group, the synthetically versatile bromine atom, and the modulating methoxy group provides a rich chemical space for the elaboration of diverse and potent bioactive molecules.

The strategic placement of the bromo and methoxy substituents on the aniline ring imparts a unique electronic and steric profile. The electron-donating methoxy group activates the ring towards electrophilic substitution, while also influencing the pKa of the aniline nitrogen. The bromine atom, a versatile synthetic handle, allows for the introduction of a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. This guide will illuminate how these features are exploited in the design and synthesis of targeted therapies.

Synthesis and Physicochemical Properties

The accessibility of a building block is paramount for its widespread adoption in drug discovery. 5-Bromo-2-methoxyaniline can be efficiently prepared from commercially available precursors. A common synthetic route involves the reduction of 4-bromo-1-methoxy-2-nitrobenzene.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxyaniline[1]

Materials:

-

4-Bromo-1-methoxy-2-nitrobenzene

-

Zinc powder

-

Ammonium chloride

-

Ethanol

-

Ethyl acetate

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

To a solution of 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) in ethanol, add zinc powder (10.0 eq) and ammonium chloride (10.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the inorganic salts.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford 5-bromo-2-methoxyaniline as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | White to cream or pale brown crystalline powder | [1] |

| Melting Point | 92.5-101.5 °C | [1] |

| CAS Number | 6358-77-6 | [1] |

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of 5-bromo-2-methoxyaniline lies in its ability to serve as a versatile precursor to a multitude of medicinally relevant heterocyclic systems and substituted aniline-based pharmacophores.

Synthesis of Quinolines: Building Blocks for EZH2 Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. 5-Bromo-2-methoxyaniline can be utilized in the synthesis of highly substituted quinolines, which have shown promise as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation and a validated cancer target.[2]

Materials:

-

5-Bromo-2-methoxyaniline

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 5-bromo-2-methoxyaniline (1.0 eq), malonic acid (1.5 eq), and phosphorus oxychloride (excess) is heated to reflux for 16 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 8-bromo-2,4-dichloro-5-methoxyquinoline.

This intermediate serves as a versatile platform for further diversification through nucleophilic aromatic substitution at the 2- and 4-positions, leading to a library of potent EZH2 inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Bromine Handle

The bromine atom of 5-bromo-2-methoxyaniline is a key feature that enables its participation in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are instrumental in constructing C-C and C-N bonds, respectively, which are fundamental to the assembly of complex drug molecules.

The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the aniline ring. This is a powerful strategy for exploring structure-activity relationships (SAR) by systematically modifying the substituents in this region of the molecule.

Materials:

-

5-Bromo-2-methoxyaniline

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

-

To a reaction vessel, add 5-bromo-2-methoxyaniline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction with an organic solvent and wash with water and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

The Buchwald-Hartwig amination enables the coupling of 5-bromo-2-methoxyaniline with a wide range of primary and secondary amines, providing access to a diverse array of N-arylated products. This reaction is particularly valuable for the synthesis of kinase inhibitors, where a substituted aniline moiety often plays a crucial role in binding to the hinge region of the kinase.

Materials:

-

5-Bromo-2-methoxyaniline

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

-

Add the 5-bromo-2-methoxyaniline (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer.

-

Concentrate the solvent and purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The 5-bromo-2-methoxyphenyl moiety, derived from 5-bromo-2-methoxyaniline, often serves as a key pharmacophore. The bromine atom can act as a lipophilic group, enhancing membrane permeability, or it can form halogen bonds with the target protein. The methoxy group can act as a hydrogen bond acceptor and its position ortho to the amino group can influence the conformation of the molecule, which can be critical for receptor binding.

Systematic modification of these groups provides valuable SAR data. For instance, replacing the bromine with other halogens or small lipophilic groups can probe the importance of size and electronics in that region. Similarly, modification or removal of the methoxy group can elucidate its role in target engagement.

Conclusion

5-Bromo-2-methoxyaniline is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of a wide range of bioactive molecules. The ability to leverage both the nucleophilicity of the amino group and the synthetic versatility of the bromine atom through robust and scalable chemical transformations underscores its strategic importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, equipping researchers with the knowledge and practical protocols to effectively utilize this valuable scaffold in their pursuit of novel therapeutics.

References

-

Zheng, Y., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(1), 166. [Link]

- RSC Publishing. (2025).

- Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Arkivoc, 2014(6), 263-277.

- ResearchGate. (n.d.).

- Slater, M. J., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(21), 5051-5058.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.

- MDPI. (2020). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules, 25(9), 2099.

- PubMed. (2022). Covalent inhibitors of EZH2: Design, synthesis and evaluation. Biomedicine & Pharmacotherapy, 146, 112617.

- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823.

- Gray, J. L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1016-1020.

- BenchChem. (2025).

- ResearchGate. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1035.

- El-Sayed, N. N. E., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103649.

- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline.

- Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01).

- Drabina, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 133-139.

Sources

Methodological & Application

using 5-Bromo-2-methoxyaniline hydrochloride to synthesize heterocyclic compounds

Application Note: Heterocyclic Synthesis Using 5-Bromo-2-methoxyaniline Hydrochloride

Executive Summary

5-Bromo-2-methoxyaniline (CAS: 6358-77-6) and its hydrochloride salt (CAS: 1072945-54-0) represent a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands. The unique substitution pattern—an electron-donating methoxy group ortho to the amine and an electron-withdrawing bromine atom meta to the amine—directs regioselectivity in cyclization reactions, allowing for the precise construction of fused heterocycles such as quinolines , indoles , and benzimidazoles .

This guide details the strategic application of 5-Bromo-2-methoxyaniline hydrochloride in synthesizing heterocyclic cores. We focus on two critical pathways:

-

The Meldrum’s Acid Cyclization to construct the quinoline core (a common kinase inhibitor scaffold).

-

The S_NAr Coupling to synthesize bi-heteroaryl amine "hinge binders" (e.g., aminopyrimidines).

Chemical Profile & Handling

The hydrochloride salt offers improved stability over the free base but introduces acidity that must be managed during nucleophilic steps.

| Property | Specification |

| Compound Name | 5-Bromo-2-methoxyaniline Hydrochloride |

| CAS (Salt / Free Base) | 1072945-54-0 / 6358-77-6 |

| Molecular Weight | 238.51 g/mol (HCl salt) vs 202.05 g/mol (Free base) |

| Appearance | Off-white to grey crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM/EtOAc (Salt) |

| Acidity (pKa) | Anilinium ion pKa ~ 2.5–3.5 (Requires neutralization for nucleophilic activity) |

Handling Advisory:

-

Neutralization: For reactions requiring the free amine as a nucleophile (e.g., Protocol B), use at least 1.0 equivalent of a tertiary amine base (DIPEA or TEA) to neutralize the HCl.

-

Oxidation Sensitivity: The free base is prone to oxidation (darkening) upon air exposure. Prepare the free base immediately prior to use if "in situ" neutralization is not feasible.

Protocol A: Synthesis of 5-Bromo-8-methoxyquinolin-4-ol

(The "Scaffold Construction" Route)

This protocol utilizes the Gould-Jacobs reaction variant (via Meldrum's acid) to construct a fused pyridine ring onto the aniline. This is a robust method to generate the quinoline core used in drugs like Lenvatinib or Bosutinib analogs.

Mechanism: Condensation of the aniline with an alkoxymethylene-Meldrum's acid intermediate, followed by high-temperature cyclization.

Step 1: Formation of the Enamine Intermediate

-

Reagents:

-

5-Bromo-2-methoxyaniline HCl (10.0 mmol, 2.38 g)

-

Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (12.0 mmol, 1.73 g)

-

Trimethyl orthoformate (TMOF) (10 mL, Solvent/Reagent)

-

Triethylamine (TEA) (11.0 mmol, 1.5 mL) – Critical to neutralize HCl

-

-

Procedure:

-

Dissolve Meldrum's acid in TMOF and reflux at 105°C for 2 hours to form the methoxymethylene intermediate in situ.

-

Cool the mixture to 50°C.

-

Add 5-Bromo-2-methoxyaniline HCl and TEA slowly.

-

Reflux the mixture for an additional 3–4 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show consumption of aniline.

-

Workup: Cool to room temperature. The enamine intermediate often precipitates. If not, evaporate TMOF, triturate with cold MeOH, and filter.

-

Yield Target: >85% (Solid intermediate).

-

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

-

Reagents:

-

Enamine intermediate from Step 1.

-

Diphenyl ether (Ph₂O) or Dowtherm A (High boiling solvent).

-

-

Procedure:

-

Preheat Ph₂O (10 volumes relative to mass) to 220–250°C (Reflux).

-

Safety Note: Ensure the setup allows for the distillation of acetone and methanol byproducts.

-

Add the enamine intermediate portion-wise to the boiling solvent. Do not add all at once to avoid foaming.

-

Stir at 220°C for 30–60 minutes.

-

Workup: Cool the mixture to ~50°C and pour slowly into excess hexane or petroleum ether. The quinoline product will precipitate.[1]

-

Filter the solid, wash with hexane to remove Ph₂O, and dry.

-

-

Product: 5-Bromo-8-methoxyquinolin-4-ol (Note: Exists in tautomeric equilibrium with the quinolinone).

Step 3: Aromatization/Chlorination (Optional Activation)

To convert the -OH to a leaving group for further coupling:

-

Reflux the product in POCl₃ (Phosphorus oxychloride) for 2 hours to yield 5-Bromo-4-chloro-8-methoxyquinoline .

Protocol B: Synthesis of Bi-Heteroaryl Amines (Hinge Binders)

(The "Functionalization" Route)

This protocol describes the S_NAr coupling of the aniline to a chloropyrimidine. This motif is ubiquitous in kinase inhibitors (e.g., Osimertinib, Gefitinib analogs), serving as the hinge-binding region.

Reaction: 5-Bromo-2-methoxyaniline + 2,4-Dichloropyrimidine

Experimental Workflow

-

Reagents:

-

5-Bromo-2-methoxyaniline HCl (1.0 eq)[2]

-

2,4-Dichloropyrimidine (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) – Extra equivalents needed to neutralize HCl salt and scavenge HCl from reaction.

-

Solvent: n-Butanol or Isopropanol (Protic solvents facilitate S_NAr via H-bonding).

-

-

Procedure:

-

Charge: In a reaction vial, combine the aniline HCl salt, 2,4-dichloropyrimidine, and alcohol solvent (concentration ~0.2 M).

-

Neutralize: Add DIPEA dropwise. The slurry may clear as the free base forms.

-

Heat: Stir at 80–90°C for 4–12 hours.

-

Regioselectivity: The C4-position of the pyrimidine is more electrophilic. The major product will be the C4-amino adduct.

-